molecular formula C18H22N4O3 B6021183 ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate

ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate

Cat. No. B6021183
M. Wt: 342.4 g/mol
InChI Key: QDKFIHMAQINGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate, also known as EHP-101, is a novel drug candidate that has shown promising results in preclinical studies for the treatment of various neurological disorders. It is a small molecule that acts as a potent and selective inhibitor of the endocannabinoid system, which plays a crucial role in the regulation of pain, inflammation, and other physiological processes.

Mechanism of Action

Ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate acts as a selective inhibitor of the endocannabinoid system by targeting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, which in turn activates the cannabinoid receptors CB1 and CB2, leading to the modulation of various physiological processes.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress, promote neuroprotection and repair, and modulate pain perception and behavior. These effects are mediated by the activation of the endocannabinoid system and the downstream signaling pathways that it regulates.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate is its selectivity for FAAH, which minimizes off-target effects and improves its safety profile. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration, which make it suitable for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other FAAH inhibitors, which may limit its efficacy in certain disease models.

Future Directions

Several future directions for the development of ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate are currently being explored. These include the optimization of its pharmacokinetic properties and potency, the identification of novel disease indications, and the evaluation of its safety and efficacy in clinical trials. Additionally, the development of novel FAAH inhibitors with improved selectivity and potency is also being pursued. Overall, the development of this compound and other FAAH inhibitors represents a promising avenue for the treatment of various neurological disorders.

Synthesis Methods

The synthesis of ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate involves a multistep process that starts with the reaction of 2-amino-6-methyl-4-chloropyrimidine with 2-hydroxyacetophenone to yield 2-(2-hydroxyphenyl)-6-methylpyrimidin-4-amine. This intermediate is then coupled with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base and a palladium catalyst to form this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

Ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate has been extensively studied in various preclinical models of neurological disorders, including multiple sclerosis, neuropathic pain, traumatic brain injury, and glioblastoma. In these studies, this compound has been shown to exert potent anti-inflammatory, neuroprotective, and analgesic effects, which make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-25-18(24)22-10-8-21(9-11-22)16-12-13(2)19-17(20-16)14-6-4-5-7-15(14)23/h4-7,12,23H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKFIHMAQINGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.